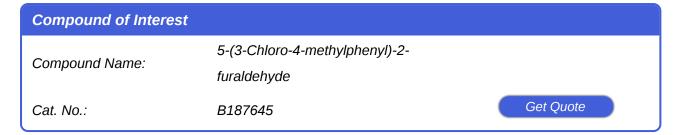


literature review of 5-aryl-2-furaldehyde derivatives

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An In-depth Technical Guide to 5-Aryl-2-Furaldehyde Derivatives

Abstract

5-Aryl-2-furaldehyde derivatives represent a versatile class of heterocyclic compounds characterized by a furan ring substituted with an aldehyde group at the 2-position and an aryl group at the 5-position. This scaffold has garnered significant attention in medicinal chemistry and materials science due to its synthetic accessibility and broad spectrum of biological activities. These compounds serve as crucial starting materials for the synthesis of more complex polyfunctionalized heterocyclic systems.[1] This review focuses on the primary synthetic methodologies, key chemical transformations, and diverse pharmacological applications of 5-aryl-2-furaldehyde derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Detailed experimental protocols, tabulated biological data, and visual summaries of synthetic and biological pathways are provided to serve as a comprehensive resource for researchers in drug discovery and development.

Synthesis of 5-Aryl-2-Furaldehyde Derivatives

The synthesis of the 5-aryl-2-furaldehyde core is predominantly achieved through cross-coupling reactions, which efficiently form the crucial carbon-carbon bond between the furan ring and the aryl moiety. Key methods include the Meerwein arylation and various palladium-catalyzed reactions.



1.1. Meerwein Arylation

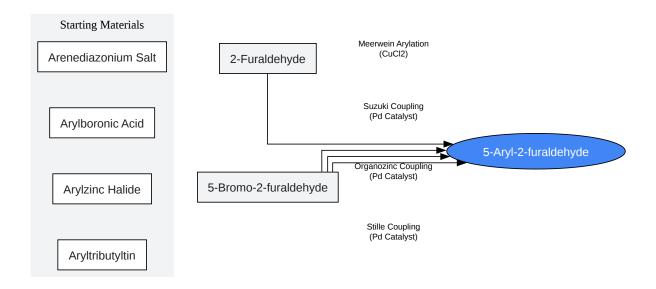
A classical and effective method for arylating the furan ring is the Meerwein reaction. This involves the coupling of an arenediazonium salt with 2-furaldehyde, typically catalyzed by a copper(II) salt like cupric chloride.[1] This approach provides a direct route to 5-aryl-2-furaldehydes from readily available aromatic amines.[2]

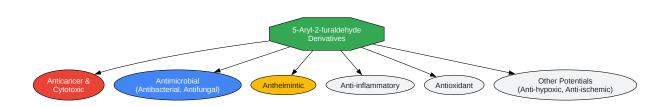
1.2. Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers several powerful palladium-catalyzed cross-coupling reactions for constructing the 5-aryl-2-furaldehyde scaffold, starting from a halogenated furaldehyde, most commonly 5-bromo-2-furaldehyde.

- Suzuki-Miyaura Reaction: This reaction couples 5-bromo-2-furaldehyde with an arylboronic acid in the presence of a palladium catalyst and a base, offering high yields and broad substrate scope.[1]
- Organozinc Coupling: The use of arylzinc halides or specialized organozinc reagents, such as 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, provides a facile route to a wide range of 5substituted 2-furaldehydes under mild conditions.[3]
- Stille Coupling: This method involves the reaction of 5-bromo-2-furaldehyde with an organotin reagent, like phenyl tributyl tin, catalyzed by a palladium complex.[1]
- Organobismuth Coupling: Arylating 5-bromo-2-furaldehyde using phenylbismuth reagents with a palladium acetate catalyst is another effective strategy.[1]







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